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molecular formula C6H5BrOS B072342 2-Bromo-1-(3-thienyl)-1-ethanone CAS No. 1468-82-2

2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No. B072342
M. Wt: 205.07 g/mol
InChI Key: TXEJYUFJFSPCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812470

Procedure details

3-Acetylthiophene (6.3 g, 50 mmol) was dissolved in anhydrous ether (100 ml) and aluminium chloride (catalytic amount) added. Bromine (2.55 ml, 50 mmol) was added dropwise and then stirred for 10 min. The ether was removed under reduced pressure and the residue washed with water. The crude product was recrystallised from petroleum-ether (60°-80° C.) to yield 3-bromoacetylthiophene m.p. 54°-56° C. (8.76 g, 85%), δH (CDCl3) 8.15 (1H, dd, H2), 7.55 (1H, dd, H4'), 7.35 (1H, dd, H5').
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Br:13]Br>CCOCC>[Br:13][CH2:2][C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)=[O:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)C1=CSC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was removed under reduced pressure
WASH
Type
WASH
Details
the residue washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from petroleum-ether (60°-80° C.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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